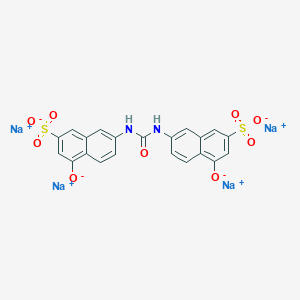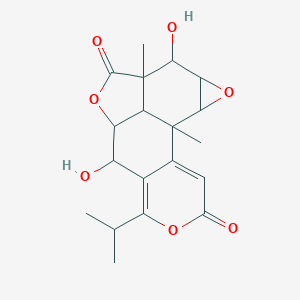
Andrographoside
Overview
Description
Andrographoside is a diterpenoid lactone compound found in the plant Andrographis paniculata, commonly known as the “King of Bitters.” This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities . This compound is one of the major bioactive constituents of Andrographis paniculata, contributing significantly to the plant’s medicinal properties .
Mechanism of Action
Target of Action
Andrographoside, also known as Andrographiside, is a botanical product extracted from a herb that occurs naturally in China . It has been found to act on multiple cellular targets in the inflammatory signal transduction pathways . The primary targets of this compound include Tumor Necrosis Factor (TNF) , Interleukin-1 beta (IL-1β) , Interleukin-6 (IL-6) , and Nuclear factor NF-kappa-B (NF-kB) . These targets are central to the pathophysiology of highly prevalent diseases such as cardiovascular diseases, neurodegenerative disorders, autoimmunity, and even cancer .
Mode of Action
This compound suppresses inflammation cytokine expression including TNF-α, IL-1β, and IL-6 . It inhibits TNF-α and IL-1β production in cell-based assays . Furthermore, this compound is also able to inhibit NF-kB activation . NF-kB is a family of transcriptional factors that regulate a wide spectrum of genes critically involved in host defense and inflammation .
Biochemical Pathways
This compound exerts anti-inflammatory effects via multiple pathways and multiple targets, mediated by NF-κB, JAK/STAT, T cell receptor, and other signaling pathways . It can inhibit human lung cancer cells, colon cancer cells, osteosarcoma cells, and other tumor cells, as well as reduce bacterial virulence and inhibit virus-induced cell apoptosis . It also regulates inflammatory mediator expression to protect the nervous system and effectively prevent mental illness .
Pharmacokinetics
It is known that the bioavailability of this compound can be influenced by these adme properties .
Result of Action
This compound has been shown to have a significant effect on cellular metabolism, with potential use in metabolic-related diseases such as diabetes mellitus, hypercholesterolemia, and metabolic syndrome . It also has a wide range of potential applications due to its ability to exert anti-inflammatory effects via multiple pathways and multiple targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the antioxidant effects of this compound can be explored in terms of reactive oxygen species (ROS) scavenging, mitochondria protection, inhibition of ROS-producing enzymes, antioxidant enzymes regulation, and transcription factor Nrf2 (nuclear factor (erythroid-derived 2)-like 2) control .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of andrographiside involves several steps, starting from the extraction of the compound from the leaves of Andrographis paniculata. The leaves are dried and powdered, followed by extraction using solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate andrographiside .
Industrial Production Methods: Industrial production of andrographiside typically involves large-scale extraction from Andrographis paniculata using similar solvent extraction methods. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure the purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Andrographoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in andrographiside.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various andrographiside derivatives with modified pharmacological properties .
Scientific Research Applications
Andrographoside has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of new compounds with potential therapeutic benefits.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential in treating inflammatory diseases, infections, and cancer.
Industry: Used in the formulation of herbal supplements and pharmaceuticals.
Comparison with Similar Compounds
Andrographolide: Another major constituent of Andrographis paniculata with similar pharmacological properties.
Neoandrographolide: Known for its anti-inflammatory and hepatoprotective effects.
14-Deoxyandrographolide: Exhibits immunomodulatory and anti-atherosclerotic activities.
Uniqueness: Andrographoside is unique due to its specific molecular structure, which allows it to interact with multiple biological targets, making it a versatile compound in medicinal research .
Properties
IUPAC Name |
(3E,4S)-3-[2-[(4aS,5R,6R,8aS)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O10/c1-13-4-7-18-25(2,15(13)6-5-14-16(28)11-34-23(14)33)9-8-19(29)26(18,3)12-35-24-22(32)21(31)20(30)17(10-27)36-24/h5,15-22,24,27-32H,1,4,6-12H2,2-3H3/b14-5+/t15?,16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEPOIYXKZTLMD-JXJPMOHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)COC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)C2C/C=C/3\[C@@H](COC3=O)O)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82209-76-5 | |
| Record name | Andrographoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082209765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


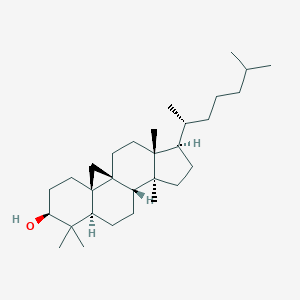
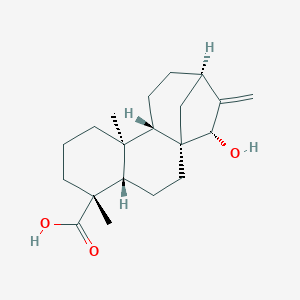
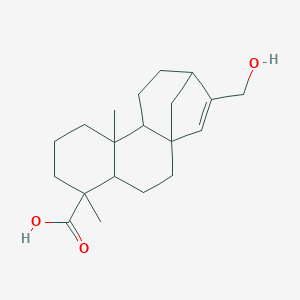
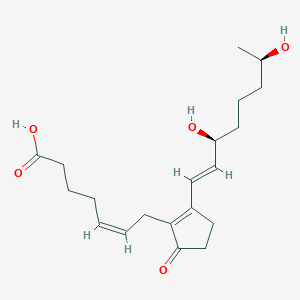
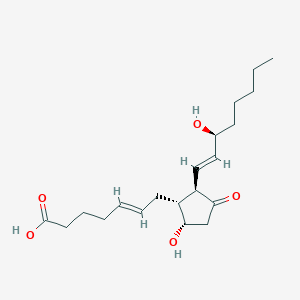
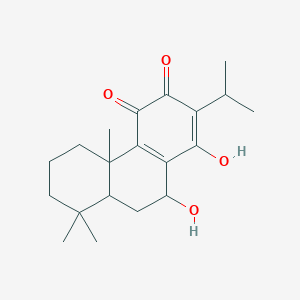

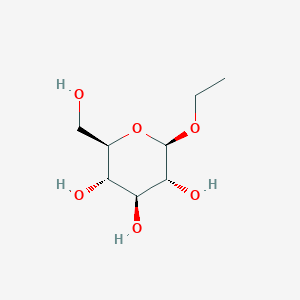


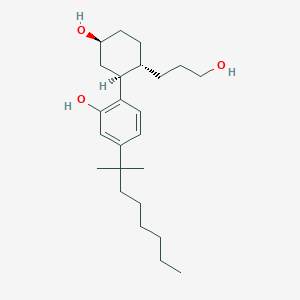
![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)
